1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- is a pyrrolopyridine derivative featuring a 2-fluorophenyl substituent at the 5-position of the heterocyclic core. Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are privileged scaffolds in medicinal chemistry due to their ability to mimic purine bases and interact with biological targets such as kinases. The 2-fluorophenyl group introduces steric and electronic effects that modulate binding affinity, solubility, and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-4-2-1-3-11(12)10-7-9-5-6-15-13(9)16-8-10/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOWERKDRFNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C3C(=C2)C=CN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437895 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611205-12-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in numerous cancers, making this compound a candidate for cancer therapy. The inhibition of FGFRs can disrupt signaling pathways that promote tumor growth and survival, thus presenting a potential strategy for cancer treatment.
Research Applications
The compound serves as a building block in synthetic organic chemistry. Its structural characteristics allow it to be modified into various derivatives with potential biological activities.
Research indicates that 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- exhibits promising activity against various targets beyond FGFRs:
- SGK-1 Kinase Inhibition : This compound has been shown to inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in renal and cardiovascular diseases. Inhibition of SGK-1 may provide therapeutic benefits in conditions characterized by abnormal sodium retention and cell proliferation .
Case Study 1: Cancer Therapy
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine effectively inhibited FGFR signaling pathways in vitro and in vivo models of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups .
Case Study 2: Cardiovascular Applications
Another study explored the effects of SGK-1 inhibition using this compound in models of hypertension. The findings suggested that treatment with 1H-Pyrrolo[2,3-b]pyridine led to decreased blood pressure and improved renal function, highlighting its potential for treating cardiovascular diseases .
Mechanism of Action
The primary mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- involves the inhibition of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt these pathways, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Substituent Effects at the 5-Position
The 5-position of pyrrolo[2,3-b]pyridines is critical for target engagement. Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Electronic Effects : The 2-fluorophenyl group’s ortho-fluorine is less electron-withdrawing than para-substituted groups (e.g., CF₃ in 6c), which may reduce binding affinity in kinase targets like FGFR1 but improve metabolic stability.
- Hydrogen Bonding: Unlike 5-(3,4-dimethoxyphenyl) derivatives (21e), the 2-fluorophenyl group lacks hydrogen bond donors, which may reduce interactions with residues like G485 in FGFR1.
Structural and Spectroscopic Data
- 1H NMR Trends :
- 5-(2-fluorophenyl)- : Fluorine-induced deshielding likely splits aromatic proton signals, similar to 5-fluoro-1H-pyrrolo[2,3-b]pyridine (δ 8.39–7.26 ppm).
- 5-(4-CF₃-phenyl)- : Trifluoromethyl groups cause significant downfield shifts (δ 8.93–8.05 ppm).
- 5-(4-OCH₃-phenyl)- : Methoxy groups upfield-shift adjacent protons (δ 7.73–7.10 ppm).
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- is a heterocyclic compound that has gained considerable attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article compiles and analyzes the biological activity of this compound, focusing on its mechanism of action, research findings, and comparative studies with related compounds.
- Molecular Formula : C13H9FN2
- CAS Number : 611205-12-0
- Molecular Weight : 220.22 g/mol
The primary mechanism of action for 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- involves the inhibition of FGFRs. FGFRs are crucial in regulating cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts signaling pathways that can lead to tumor growth and metastasis .
Biological Activity and Efficacy
Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against FGFRs. For instance, a study reported the synthesis and evaluation of various derivatives where one compound (designated as 4h) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 . The biological activities observed include:
- Inhibition of Cancer Cell Proliferation : Compound 4h significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis.
- Inhibition of Migration and Invasion : The same compound also reduced the migration and invasion capabilities of cancer cells through down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2) .
Research Findings
A summary of key findings from various studies is presented below:
| Compound | FGFR Inhibition IC50 (nM) | Cell Line Tested | Effect on Cell Proliferation | Migration/Invasion Inhibition |
|---|---|---|---|---|
| 4h | FGFR1: 7 FGFR2: 9 FGFR3: 25 | 4T1 (breast cancer) | Significant inhibition Induced apoptosis | Yes |
| Compound A | FGFR1: 1900 | MDA-MB-231 (breast cancer) | Moderate inhibition | No |
| Compound B | Not specified | MCF-7 (breast cancer) | Low inhibition | Yes |
Case Studies
One notable case study involved the evaluation of a series of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. The study highlighted that structural modifications significantly impacted biological activity. For example, altering substituents at the 5-position improved binding affinity to FGFRs, leading to enhanced anti-cancer activity .
Comparison with Similar Compounds
The biological activity of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- can be compared with other related compounds:
| Compound Name | Structure Type | Biological Target | Notable Activity |
|---|---|---|---|
| Ceralasertib | Pyrrolo[2,3-b]pyridine derivative | ATR kinase | Under clinical trials |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Pyrrolo derivative | Various cancer types | Moderate potency against FGFRs |
Q & A
Q. What are the key structural features of 1H-pyrrolo[2,3-b]pyridine derivatives, and how do they influence biological activity?
The core structure consists of a fused pyrrole and pyridine ring system. Substituents at positions 5 (e.g., 2-fluorophenyl) and 3 often dictate interactions with biological targets. For example, the 2-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in enzymes like FGFR1, as seen in kinase inhibition studies . Chloro or sulfonyl groups at other positions can modulate electronic properties and metabolic stability .
Q. What synthetic strategies are commonly employed to prepare 5-aryl-substituted 1H-pyrrolo[2,3-b]pyridines?
Multi-step routes typically involve:
- Cyclization reactions to form the pyrrolopyridine core (e.g., using hexamine and acetic acid at 120°C) .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at position 4. For 5-(2-fluorophenyl), a fluorophenylboronic acid coupling partner is used with Pd catalysts .
- Functional group modifications , such as halogenation or sulfonylation, to install additional substituents .
Q. How can researchers optimize reaction yields for challenging synthetic steps, such as regioselective substitutions?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during electrophilic substitutions .
- Catalyst screening : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts improve coupling efficiency in arylations .
- Purification techniques : Silica gel chromatography or preparative TLC with optimized solvent systems (e.g., DCM/EtOAc 9:1) enhances purity .
Advanced Research Questions
Q. How do computational methods aid in predicting the binding mode of 5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives to kinase targets?
Molecular docking (e.g., using AutoDock Vina) and MD simulations reveal interactions such as:
- Hydrogen bonding between the pyridine nitrogen and hinge-region residues (e.g., D641 in FGFR1) .
- Hydrophobic contacts between the 2-fluorophenyl group and kinase hydrophobic pockets .
- π-π stacking with aromatic residues like Phe489 in FGFR1 .
These models guide rational design of derivatives with improved selectivity and potency.
Q. What experimental approaches are used to resolve contradictions in biological activity data across similar derivatives?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 2-fluorophenyl with 3,4-dimethoxyphenyl) identifies critical functional groups .
- Kinase profiling panels : Broad-spectrum assays (e.g., against 50+ kinases) assess selectivity and off-target effects .
- Metabolic stability assays : Liver microsome studies correlate structural features (e.g., dioxolane moieties) with pharmacokinetic profiles .
Q. How can researchers design in vivo studies to evaluate the antitumor efficacy of 5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives?
- Xenograft models : Implant FGFR-driven cancer cells (e.g., NCI-H716 colorectal) into immunodeficient mice and administer derivatives orally (e.g., 50 mg/kg/day) .
- Biomarker analysis : Monitor phosphorylation of downstream targets (e.g., ERK) via Western blot to confirm target engagement .
- Toxicity assessment : Measure ALT/AST levels and body weight changes to evaluate safety margins .
Q. What methodologies are employed to analyze the stability of 1H-pyrrolo[2,3-b]pyridine derivatives under physiological conditions?
- pH-dependent degradation studies : Incubate compounds in buffers (pH 1–9) and quantify degradation via HPLC-MS .
- Plasma stability assays : Exposure to human plasma at 37°C for 24 hours identifies esterase-sensitive groups (e.g., dioxolane rings) .
- Forced degradation : Heat, light, or oxidative stress (H₂O₂) tests reveal structural vulnerabilities .
Methodological Tables
Q. Table 1. Key Synthetic Routes for 5-Aryl-Substituted Derivatives
Q. Table 2. Biological Activity Profiling of Selected Derivatives
| Compound | Target (IC₅₀) | Selectivity Ratio (vs. FGFR4) | In Vivo Efficacy (TGI%) |
|---|---|---|---|
| 4h (5-(2-fluorophenyl)) | FGFR1: 7 nM | 100:1 | 82% (NCI-H716 xenograft) |
| 21e (5-(3,4-dimethoxyphenyl)) | FGFR1: 15 nM | 50:1 | 68% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
